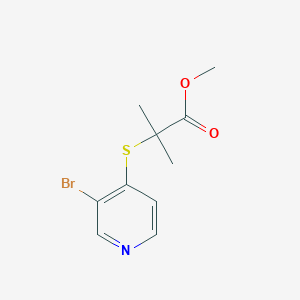
Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)- is a steroid compound that plays a significant role in the synthesis of various physiologically active steroids. It is a key intermediate in the production of steroids in the pregnane and androstane series, which include important therapeutic agents such as hydrocortisone, prednisolone, and fluoxymesterone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)- typically involves the dehydration of 9α-hydroxyandrost-4-ene-3,17-dione. This dehydration can be achieved using mineral acids in organic solvents, producing the target compound in high yields . The reaction conditions often involve the use of sulfuric acid, phosphoric acid, methanesulfonic acid, or trifluroacetic acid as dehydrating agents .
Industrial Production Methods
On an industrial scale, the production of Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)- can be achieved through the microbial transformation of phytosterols. This process involves the microbial oxidation of phytosterols to produce 9α-hydroxyandrost-4-ene-3,17-dione, followed by chemical dehydration to yield the target compound .
Analyse Des Réactions Chimiques
Types of Reactions
Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include mineral acids, organic acids, and various oxidizing and reducing agents. The reaction conditions depend on the desired transformation and can involve different solvents and temperatures .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be used as intermediates in the synthesis of other steroids .
Applications De Recherche Scientifique
Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)- has numerous scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various steroids.
Biology: The compound is studied for its role in steroid biosynthesis and metabolism.
Industry: The compound is used in the industrial production of steroids from phytosterols.
Mécanisme D'action
The mechanism of action of Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)- involves its conversion into active steroid hormones through enzymatic reactions. These hormones then bind to specific receptors in the body, regulating various physiological processes. The molecular targets and pathways involved include the androgen receptor and the glucocorticoid receptor pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Androst-4-ene-3,17-dione: Another intermediate in steroid synthesis.
9α-Hydroxyandrost-4-ene-3,17-dione: The precursor in the synthesis of Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)-.
Uniqueness
What sets Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)- apart is its specific structure, which allows it to be a versatile intermediate in the synthesis of a wide range of steroids. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C19H26O2 |
|---|---|
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
(8S,10S,13S,14S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h8,11,14-15,17,21H,3-7,9-10H2,1-2H3/t14-,15-,17?,18-,19-/m0/s1 |
Clé InChI |
IUFOPOQNYKRRML-AMZOQCFUSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CCC4O)C |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl [(5-methylfuran-2-yl)methyl]carbamate](/img/structure/B12327497.png)
![disodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12327499.png)
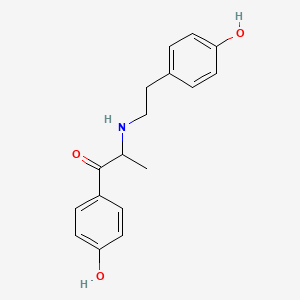
![(12aR)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]Oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B12327509.png)
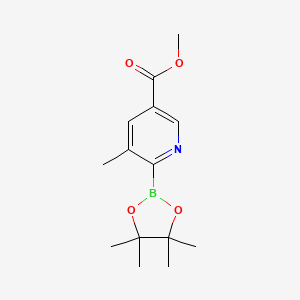
![[9-[2-[2-(2-Azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate](/img/structure/B12327520.png)
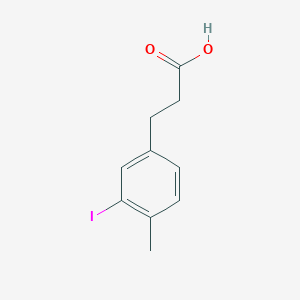
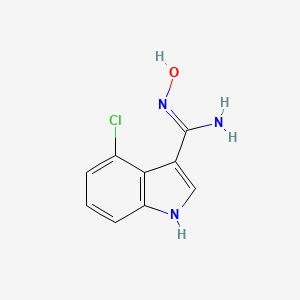
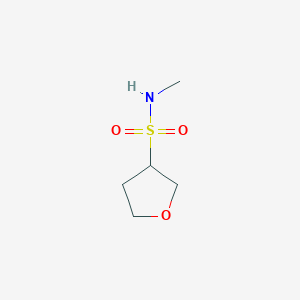
![5-[4-[[cis-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol](/img/structure/B12327540.png)



